molecular formula C14H18N2O4 B6237302 benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate CAS No. 937049-10-0

benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Cat. No.: B6237302
CAS No.: 937049-10-0
M. Wt: 278.3
InChI Key:
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Description

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H18N2O4 It is known for its unique azetidine ring structure, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with benzyl chloroformate and methoxy(methyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Azetidine-1-carboxylic acid: is reacted with in the presence of a base such as to form the benzyl ester intermediate.

  • The intermediate is then treated with methoxy(methyl)amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles replace the methoxy or methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylic acid: A precursor in the synthesis of benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate.

    Benzyl chloroformate: Used in the synthesis of various benzyl esters.

    Methoxy(methyl)amine: A reagent used in the formation of carbamoyl derivatives.

Uniqueness

This compound is unique due to its specific combination of functional groups and the azetidine ring structure. This uniqueness allows for distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

937049-10-0

Molecular Formula

C14H18N2O4

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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